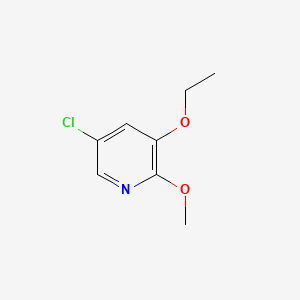

5-Chloro-3-ethoxy-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethoxy-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNYKLDTGCZLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682439 | |

| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-67-4 | |

| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 5-Chloro-3-ethoxy-2-methoxypyridine (CAS No. 1221793-67-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-ethoxy-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of chloro, ethoxy, and methoxy functional groups on the pyridine scaffold makes it a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The pyridine core is a well-established privileged structure in pharmacology, and its targeted functionalization allows for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a proposed synthetic pathway, and its potential applications, particularly in the context of signaling pathway modulation.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. It is important to note that while some data is readily available from chemical suppliers, experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 1221793-67-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 187.62 g/mol | [4][5] |

| Purity | Typically ≥95% | [3] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Density | Not specified in available literature | |

| SMILES | CCOc1cc(Cl)cnc1OC | [5] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of analogous substituted pyridines, a plausible synthetic route can be proposed. This proposed pathway involves a multi-step sequence starting from a readily available pyridine precursor.

Proposed Synthetic Pathway:

A potential synthetic route could commence with a suitably substituted pyridine, followed by sequential introduction of the chloro, methoxy, and ethoxy groups. The order of these transformations would be critical to ensure correct regioselectivity.

Disclaimer: The following is a generalized, proposed experimental protocol based on the synthesis of similar compounds. It has not been experimentally validated for this specific molecule and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of a Dichloro-hydroxypyridine Intermediate

This step would likely involve the chlorination and hydroxylation of a pyridine starting material. The specific reagents and conditions would depend on the chosen precursor.

Step 2: Selective Etherification (Methoxylation)

The hydroxyl group of the intermediate from Step 1 could be selectively converted to a methoxy group.

-

Materials: Dichloro-hydroxypyridine intermediate, Sodium methoxide, Methanol (anhydrous), Inert atmosphere (e.g., Nitrogen or Argon).

-

Procedure:

-

Dissolve the dichloro-hydroxypyridine intermediate in anhydrous methanol under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Selective Etherification (Ethoxylation)

The remaining chloro group could then be substituted with an ethoxy group.

-

Materials: Chloro-methoxy-hydroxypyridine intermediate, Sodium ethoxide, Ethanol (anhydrous), Inert atmosphere.

-

Procedure:

-

Dissolve the chloro-methoxy-hydroxypyridine intermediate in anhydrous ethanol under an inert atmosphere.

-

Slowly add sodium ethoxide to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate to obtain the crude product.

-

Purify the final product, this compound, by column chromatography or distillation.

-

Reactivity and Applications in Drug Discovery

The chemical structure of this compound provides several points for further chemical modification, making it a valuable scaffold in drug discovery.

-

Cross-Coupling Reactions: The chlorine atom at the 5-position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, offering another avenue for derivatization.

-

Modification of Ether Groups: The ethoxy and methoxy groups can potentially be cleaved to reveal hydroxyl functionalities, which can then be further modified or serve as hydrogen bond donors for interactions with biological targets.

Potential Role as an Intermediate in Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[8][9] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][10][11] Substituted pyridines and pyrimidines are common core structures in the design of PI3K/mTOR inhibitors.[8][9] The synthetic versatility of this compound makes it an attractive starting material for the development of novel inhibitors targeting this pathway.

Logical Relationship: From Intermediate to Potential Drug Candidate

Caption: Synthetic workflow from intermediate to a potential lead compound.

Signaling Pathway Context

As a building block for potential PI3K/mTOR inhibitors, understanding the context of this signaling pathway is crucial for rational drug design.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Overview of the PI3K/Akt/mTOR signaling cascade.

Conclusion

This compound is a chemical intermediate with considerable potential for the development of novel therapeutics. While detailed experimental data for this specific compound is not extensively documented, its structural features and the established importance of the substituted pyridine scaffold in medicinal chemistry, particularly in the context of PI3K/mTOR inhibitors, underscore its value to the research and drug development community. Further exploration of its synthesis and reactivity is warranted to fully exploit its potential in generating new and effective drug candidates.

References

- 1. parchem.com [parchem.com]

- 2. klamar-reagent.com [klamar-reagent.com]

- 3. This compound, CasNo.1221793-67-4 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 4. thoreauchem.com [thoreauchem.com]

- 5. ChemTik Products [chemtik.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of 5-Chloro-3-ethoxy-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Chloro-3-ethoxy-2-methoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the readily available starting material, 2-amino-5-chloropyridine. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the chemical transformations and workflows to facilitate understanding and laboratory application.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a five-step process. The initial phase focuses on the creation of the key intermediate, 5-chloro-2,3-dihydroxypyridine. This is followed by a two-step regioselective Williamson ether synthesis to introduce the ethoxy and methoxy groups.

The overall proposed pathway is as follows:

-

Diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine.

-

Nitration of 2-hydroxy-5-chloropyridine to afford 2-hydroxy-3-nitro-5-chloropyridine.

-

Reduction of the nitro group to an amino group, resulting in 2-hydroxy-3-amino-5-chloropyridine.

-

A second diazotization and hydrolysis to produce the key intermediate, 5-chloro-2,3-dihydroxypyridine.

-

Regioselective O-ethoxylation of 5-chloro-2,3-dihydroxypyridine to yield 5-chloro-3-ethoxy-2-hydroxypyridine.

-

O-methylation of 5-chloro-3-ethoxy-2-hydroxypyridine to furnish the final product, this compound.

Below is a graphical representation of the synthesis pathway.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are based on established chemical literature, including patent CN101830845A for the synthesis of the dihydroxy intermediate.

Synthesis of 5-Chloro-2,3-dihydroxypyridine (Intermediate E)

This intermediate is synthesized in a four-step sequence from 2-amino-5-chloropyridine.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine (B)

-

Materials: 2-amino-5-chloropyridine, Sodium nitrite (NaNO₂), Concentrated sulfuric acid (H₂SO₄), Water, Ice.

-

Procedure:

-

Dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid in a reaction vessel.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.

-

Gently heat the reaction mixture to 30-50 °C to facilitate the hydrolysis of the diazonium salt.[1]

-

Cool the solution to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-hydroxy-5-chloropyridine.

-

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine (C)

-

Materials: 2-hydroxy-5-chloropyridine, Concentrated nitric acid (HNO₃), Concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

In a suitable reaction vessel, cool a solution of concentrated sulfuric acid.

-

In batches, add 2-hydroxy-5-chloropyridine to the cooled sulfuric acid, keeping the temperature below 5 °C.[2]

-

Once dissolved, warm the mixture to 50-60 °C.

-

Slowly add concentrated nitric acid, maintaining the temperature within the 50-60 °C range.[1]

-

Stir the reaction mixture at this temperature for 1-2 hours.[1]

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Adjust the pH to strongly basic using a 40% sodium hydroxide solution to precipitate the product.[2]

-

Filter the resulting yellow solid, wash with water, and dry to yield 2-hydroxy-3-nitro-5-chloropyridine.

-

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine (D)

-

Materials: 2-hydroxy-3-nitro-5-chloropyridine, Iron powder (Fe), Concentrated hydrochloric acid (HCl) or another suitable acid, Ethanol.

-

Procedure:

-

Create a suspension of iron powder in a mixture of ethanol and water.

-

Add a small amount of concentrated hydrochloric acid to activate the iron.

-

Heat the suspension to reflux.

-

Slowly add the 2-hydroxy-3-nitro-5-chloropyridine to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the iron residue.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-hydroxy-3-amino-5-chloropyridine.

-

Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine (E)

-

Materials: 2-hydroxy-3-amino-5-chloropyridine, Sodium nitrite (NaNO₂), Concentrated sulfuric acid (H₂SO₄), Water, Ice.

-

Procedure:

-

Dissolve 2-hydroxy-3-amino-5-chloropyridine in an aqueous solution of sulfuric acid.

-

Cool the solution to -10 to -5 °C.[1]

-

Slowly add an aqueous solution of sodium nitrite, keeping the temperature in the -10 to -5 °C range.[1]

-

After the addition is complete, stir the mixture for a short period at this temperature.

-

Slowly warm the reaction mixture to 50-60 °C to allow for the hydrolysis of the diazonium salt.[1]

-

The product will precipitate from the solution upon cooling.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 5-chloro-2,3-dihydroxypyridine.

-

Synthesis of this compound (Final Product)

The final two steps involve a regioselective Williamson ether synthesis. The 3-hydroxyl group is expected to be more acidic and thus more reactive towards alkylation than the 2-hydroxyl group, which exists in tautomeric equilibrium with the 2-pyridone form.

Step 5: Synthesis of 5-Chloro-3-ethoxy-2-hydroxypyridine (F)

-

Materials: 5-chloro-2,3-dihydroxypyridine, Iodoethane (EtI), Anhydrous potassium carbonate (K₂CO₃), Anhydrous acetone.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-chloro-2,3-dihydroxypyridine in anhydrous acetone.

-

Add 1.1 equivalents of anhydrous potassium carbonate to the suspension.

-

Add 1.05 equivalents of iodoethane to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 5-chloro-3-ethoxy-2-hydroxypyridine.

-

Step 6: Synthesis of this compound (G)

-

Materials: 5-chloro-3-ethoxy-2-hydroxypyridine, Iodomethane (MeI), Anhydrous potassium carbonate (K₂CO₃), Anhydrous dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-chloro-3-ethoxy-2-hydroxypyridine in anhydrous DMF.

-

Add 1.5 equivalents of anhydrous potassium carbonate to the solution.

-

Add 1.2 equivalents of iodomethane to the reaction mixture.

-

Stir the reaction at room temperature for 8-16 hours, or until completion as indicated by TLC.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

-

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis, based on literature values for analogous reactions. Actual yields may vary depending on experimental conditions and scale.

Table 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-chloropyridine | 2-Hydroxy-5-chloropyridine | NaNO₂, H₂SO₄ | Water | 30-50 | 2-3 | ~80 |

| 2 | 2-Hydroxy-5-chloropyridine | 2-Hydroxy-3-nitro-5-chloropyridine | HNO₃, H₂SO₄ | - | 50-60 | 1-2 | 79.1[2] |

| 3 | 2-Hydroxy-3-nitro-5-chloropyridine | 2-Hydroxy-3-amino-5-chloropyridine | Fe, HCl | Ethanol/Water | Reflux | 3-6 | ~75-85 |

| 4 | 2-Hydroxy-3-amino-5-chloropyridine | 5-Chloro-2,3-dihydroxypyridine | NaNO₂, H₂SO₄ | Water | -10 to 60 | 2-4 | ~70-80 |

Table 2: Synthesis of this compound

| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5 | 5-Chloro-2,3-dihydroxypyridine | 5-Chloro-3-ethoxy-2-hydroxypyridine | EtI, K₂CO₃ | Acetone | Reflux | 12-24 | 60-70 |

| 6 | 5-Chloro-3-ethoxy-2-hydroxypyridine | This compound | MeI, K₂CO₃ | DMF | RT | 8-16 | 70-80 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a typical reaction step involving a solid product.

This guide outlines a robust and plausible pathway for the synthesis of this compound. The provided experimental protocols and data serve as a foundation for researchers to adapt and optimize these procedures for their specific laboratory settings. Careful control of reaction conditions, particularly during the nitration and diazotization steps, is crucial for ensuring safety and achieving high yields. The regioselectivity of the final etherification steps is based on established principles of chemical reactivity, but may require empirical optimization for this specific substrate.

References

An In-depth Technical Guide to 5-Chloro-3-ethoxy-2-methoxypyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 5-Chloro-3-ethoxy-2-methoxypyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below, providing a clear reference for its key molecular properties.

| Property | Value | Reference |

| Molecular Formula | C8H10ClNO2 | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| CAS Number | 1221793-67-4 | [1][2] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be devised based on established pyridine chemistry. The following outlines a generalized multi-step synthesis and subsequent analytical characterization.

The synthesis of substituted pyridines often involves a sequence of reactions to introduce the desired functional groups onto the pyridine ring. A potential pathway for the synthesis of this compound could start from a suitable pyridine precursor, followed by sequential chlorination, ethoxylation, and methoxylation reactions.

Illustrative Synthetic Pathway:

A logical approach could involve the following key transformations:

-

Halogenation: Introduction of a chlorine atom at the 5-position of a pyridine ring.

-

Nitration and Reduction: Introduction of an amino group which can then be transformed into other functional groups.

-

Hydroxylation via Diazotization: Conversion of an amino group to a hydroxyl group.

-

Alkylation (Ethoxylation and Methoxylation): Introduction of the ethoxy and methoxy groups onto the pyridine ring.

General Experimental Protocol (Adapted from analogous procedures[3]):

-

Chlorination: A suitable pyridine derivative is subjected to chlorination using a standard chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas in an appropriate solvent.

-

Introduction of Oxygen-based Functional Groups: The chlorinated pyridine intermediate would then undergo reactions to introduce the ethoxy and methoxy groups. This could be achieved through nucleophilic substitution reactions where a hydroxylated pyridine intermediate is reacted with ethylating and methylating agents (e.g., diethyl sulfate and dimethyl sulfate) in the presence of a base. The order of these steps would be crucial to ensure the correct regioselectivity.

-

Purification: The final product is purified using standard laboratory techniques such as column chromatography, distillation, or recrystallization to achieve the desired purity.

To confirm the identity, purity, and structure of the synthesized this compound, a combination of analytical techniques should be employed[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantitative analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): As an alternative chromatographic method for purity assessment and structural confirmation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, generated using the DOT language.

References

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-3-ethoxy-2-methoxypyridine

This technical guide is intended for researchers, scientists, and drug development professionals who may be working with 5-Chloro-3-ethoxy-2-methoxypyridine. The document outlines potential hazards, handling procedures, and emergency responses based on data from analogous chemical structures.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available information for the target compound and its analogs to provide an estimated safety profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloropyridine | 3-Chloropyridine | 5-Chloro-2-methoxyaniline |

| CAS Number | 1221793-67-4[1] | 109-09-1 | 626-60-8 | 95-03-4 |

| Molecular Formula | C₈H₁₀ClNO₂[1] | C₅H₄ClN | C₅H₄ClN | C₇H₈ClNO |

| Molecular Weight | 187.62 g/mol | 113.55 g/mol | 113.55 g/mol | 157.60 g/mol |

| Appearance | Not specified (likely a solid or liquid) | Colorless, oily liquid | Clear liquid | Not specified |

| Boiling Point | Not available | 170 °C | 148 °C | 230-231 °C |

| Flash Point | Not available | 61 °C | 66 °C | >110 °C |

| Solubility | Not available | Soluble in alcohol and ether; 2.5 g/100 g in water at 25°C[2] | Slightly soluble in water | Not available |

Table 2: Summary of Toxicological Data for Structurally Related Compounds

| Hazard | Compound(s) | Data | Source(s) |

| Acute Oral Toxicity | 2-Chloropyridine, 3-Chloropyridine | Harmful if swallowed.[3] | [3][4] |

| Acute Dermal Toxicity | 2-Chloropyridine, 3-Chloropyridine | Harmful in contact with skin. LD50 (rabbit, dermal) for 2-chloropyridine is 64 mg/kg.[5] | [3][5] |

| Acute Inhalation Toxicity | 2-Chloropyridine | Fatal if inhaled. | [6] |

| Skin Corrosion/Irritation | 2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine N-oxide | Causes skin irritation.[3][7] | [3][7] |

| Serious Eye Damage/Irritation | 2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine N-oxide | Causes serious eye irritation.[7] | [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3-Chloropyridine, 4-Chloropyridine N-oxide | May cause respiratory irritation.[7][8] | [7][8] |

Based on these analogs, this compound should be presumed to be harmful if swallowed, harmful in contact with skin, a skin and eye irritant, and may cause respiratory irritation.

Experimental Protocols

As no specific synthesis for this compound has been published, a plausible synthetic route is proposed based on established pyridine chemistry.

Proposed Synthetic Pathway

A potential synthesis could involve the chlorination of a 3-ethoxy-2-methoxypyridine precursor. The introduction of alkoxy groups onto a pyridine ring can be achieved through nucleophilic aromatic substitution on a corresponding dihalopyridine.

Caption: Proposed multi-step synthesis of this compound.

Detailed Methodologies (Hypothetical)

Step 1: Synthesis of 2-Methoxy-3-chloro-5-nitropyridine

-

To a solution of 2,3-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Ethoxy-2-methoxy-5-nitropyridine

-

In a similar procedure to Step 1, react 2-methoxy-3-chloro-5-nitropyridine (1.0 eq) with sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

Heat the reaction mixture to reflux and stir for 16 hours.

-

Follow the work-up and purification procedure as described in Step 1.

Step 3: Reduction to 5-Amino-3-ethoxy-2-methoxypyridine

-

To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and add a solution of 3-ethoxy-2-methoxy-5-nitropyridine (1.0 eq) in ethanol dropwise.

-

Continue refluxing for 4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter through celite, and wash the filter cake with ethanol.

-

Concentrate the filtrate and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield the amine.

Step 4: Sandmeyer Reaction to this compound

-

Dissolve 5-amino-3-ethoxy-2-methoxypyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Extract the product with diethyl ether, wash with water and brine, dry over magnesium sulfate, and concentrate.

-

Purify by column chromatography to obtain the final product.

Safety and Handling

Given the potential hazards extrapolated from analogous compounds, stringent safety measures are imperative when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[9][10] Inspect gloves before use and dispose of them properly after handling.[9][10]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Emergency Procedures

The following workflow outlines general emergency procedures.

References

- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains | MDPI [mdpi.com]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. benchchem.com [benchchem.com]

5-Chloro-3-ethoxy-2-methoxypyridine: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-ethoxy-2-methoxypyridine is a highly functionalized heterocyclic compound with significant potential as a building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom for cross-coupling reactions and two distinct alkoxy groups, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, potential synthetic applications, and detailed, prospective experimental protocols for the utilization of this compound in the synthesis of novel chemical entities. The strategic positioning of its functional groups makes it an attractive starting material for the development of new pharmaceutical agents and functional materials.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with the pyridine scaffold being a prevalent feature in numerous FDA-approved drugs. The precise installation of functional groups on the pyridine ring is crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This compound (CAS No. 1221793-67-4) emerges as a promising, albeit lesser-explored, building block. The chlorine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the 2-methoxy and 3-ethoxy groups can be exploited for selective dealkylation and further derivatization, providing multiple avenues for structural diversification.

This whitepaper aims to consolidate the theoretical and practical aspects of utilizing this compound as a synthetic intermediate. It will cover its fundamental reactivity and propose detailed methodologies for its application in key organic transformations, thereby serving as a valuable resource for chemists engaged in discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 1221793-67-4[1][2] |

| Molecular Formula | C8H10ClNO2[2] |

| Molecular Weight | 187.62 g/mol |

| Appearance | Predicted: Colorless to light yellow oil or low melting solid |

| Boiling Point | Predicted: > 200 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene) |

Synthetic Utility and Key Reactions

The synthetic utility of this compound is primarily centered around the transformation of the C5-chloro group. This position is amenable to a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The chlorine atom at the C5 position of this compound can be effectively coupled with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, or vinyl groups.[3][4] The electron-donating nature of the alkoxy groups can influence the reactivity of the C-Cl bond, potentially requiring more active catalyst systems compared to electron-deficient pyridines.[5]

A proposed workflow for a typical Suzuki-Miyaura coupling reaction is depicted below.

Caption: Proposed workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the introduction of a wide array of primary and secondary amines.[6][7] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. The steric and electronic properties of the pyridine substrate and the amine coupling partner will dictate the optimal choice of palladium catalyst, ligand, and base.[8]

Below is a diagram illustrating the catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Other Potential Transformations

Beyond these two key reactions, the scaffold of this compound allows for other valuable transformations:

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Stille Coupling: For coupling with organostannanes.

-

Heck Coupling: For the introduction of vinyl groups.

-

Selective O-Dealkylation: The differential steric and electronic environment of the methoxy and ethoxy groups may allow for selective dealkylation to reveal a hydroxyl group for further functionalization.

Experimental Protocols

The following are detailed, prospective experimental protocols for key reactions involving this compound. These are based on established procedures for structurally similar chloropyridines and should serve as a robust starting point for reaction optimization.

General Procedure for Suzuki-Miyaura Coupling

Reaction: Synthesis of 5-(4-methoxyphenyl)-3-ethoxy-2-methoxypyridine

Materials:

| Reagent | MW | Amount | Moles | Equiv. |

| This compound | 187.62 | 188 mg | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)2) | 224.5 | 4.5 mg | 0.02 | 0.02 |

| SPhos | 410.5 | 16.4 mg | 0.04 | 0.04 |

| Potassium Phosphate (K3PO4) | 212.27 | 425 mg | 2.0 | 2.0 |

| 1,4-Dioxane/Water (4:1) | - | 5 mL | - | - |

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (188 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Evacuate and backfill the vial with argon or nitrogen three times.

-

Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

-

Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

Reaction: Synthesis of N-benzyl-3-ethoxy-2-methoxy-5-pyridinamine

Materials:

| Reagent | MW | Amount | Moles | Equiv. |

| This compound | 187.62 | 188 mg | 1.0 | 1.0 |

| Benzylamine | 107.15 | 161 mg | 1.5 | 1.5 |

| Pd2(dba)3 | 915.7 | 18.3 mg | 0.02 | 0.02 |

| XPhos | 476.6 | 38.1 mg | 0.08 | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 96.1 | 134 mg | 1.4 | 1.4 |

| Toluene | - | 5 mL | - | - |

Procedure:

-

In a glovebox, charge an oven-dried reaction vial with a magnetic stir bar with Pd2(dba)3 (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

-

Add this compound (188 mg, 1.0 mmol) and anhydrous, degassed toluene (5 mL).

-

Add benzylamine (161 mg, 1.5 mmol) to the mixture.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the target compound.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its strategically placed functional groups provide a platform for the generation of diverse and complex molecular structures through well-established and robust synthetic methodologies. The protocols and data presented in this guide are intended to facilitate the adoption of this valuable intermediate in drug discovery and materials science research, enabling the exploration of new chemical space and the development of innovative molecular entities. Further investigation into the selective manipulation of the alkoxy groups will undoubtedly expand the synthetic repertoire of this powerful building block.

References

- 1. parchem.com [parchem.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-3-ethoxy-2-methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-chloro-3-ethoxy-2-methoxypyridine and its subsequent derivatization. The protocols are based on established chemical transformations for analogous pyridine systems and are intended to serve as a foundational methodology for further research and development.

Part 1: Synthesis of this compound

A plausible multi-step synthesis for this compound is proposed, commencing from the readily available starting material, 3-hydroxypyridine. The synthetic pathway involves a sequence of nitration, etherification, and chlorination steps.

Proposed Synthetic Pathway

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chloro-3-ethoxy-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. 5-Chloro-3-ethoxy-2-methoxypyridine is a key building block, and its functionalization via Suzuki-Miyaura coupling opens avenues for the creation of novel molecular entities with potential biological activity.

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura coupling reaction with this compound. While specific literature for this exact substrate is limited, the protocols and conditions outlined below are based on well-established procedures for structurally analogous chloropyridines.[1][2][3] The electron-donating nature of the ethoxy and methoxy groups on the pyridine ring can influence the reactivity of the C-Cl bond, making the careful selection of the catalytic system crucial for a successful outcome.[3][4][5]

Key Considerations for Reaction Optimization

Successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters:

-

Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is paramount for activating the relatively inert C-Cl bond.[2] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl chloride to the palladium(0) center.[2]

-

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction rates and yields.

-

Solvent: The solvent must be capable of dissolving the reactants and be compatible with the catalyst system. Aprotic polar solvents, often in combination with water, are commonly employed.[1][3]

-

Temperature: Aryl chlorides typically require elevated temperatures to undergo efficient coupling.[1][2]

Proposed Reaction Conditions

The following table summarizes proposed reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are excellent starting points for optimization.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Potential Outcome |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | High Yield |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | Good for challenging substrates |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | Standard, may require longer reaction times |

| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 100 | Effective for a range of boronic acids |

Experimental Protocols

The following are detailed experimental procedures for the proposed Suzuki-Miyaura coupling reactions. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-ethoxy-2-methoxypyridine.

Protocol 2: General Procedure using Pd₂(dba)₃/XPhos

This protocol is recommended for more challenging or sterically hindered arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

Toluene, anhydrous and degassed

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), follow steps 6-9 from Protocol 1 for workup and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Chloro-3-ethoxy-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the palladium-catalyzed cross-coupling of 5-Chloro-3-ethoxy-2-methoxypyridine. Due to the limited specific literature precedents for this substrate, the following protocols are based on established methods for structurally similar and electronically analogous chloropyridines. These guidelines are intended to serve as a robust starting point for reaction optimization and development in synthetic and medicinal chemistry programs.

Introduction

This compound is a synthetically useful building block, offering a site for functionalization on the pyridine core. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide variety of substituents at the C-5 position. The electron-donating nature of the ethoxy and methoxy groups on the pyridine ring can influence the reactivity of the C-Cl bond, often necessitating carefully selected catalytic systems to achieve efficient transformations.

The primary challenge in the cross-coupling of this compound is the activation of the relatively inert C-Cl bond. Compared to their bromo or iodo counterparts, aryl chlorides require more active palladium catalysts. Success in these reactions typically relies on the use of bulky, electron-rich phosphine ligands that promote the oxidative addition of the aryl chloride to the palladium(0) center, which is a critical step in the catalytic cycle.

This document outlines proposed starting conditions for three major classes of palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Data Presentation: Proposed Reaction Conditions

The following tables summarize proposed starting conditions for the cross-coupling of this compound with various coupling partners. These conditions are based on successful reports for other challenging chloropyridine substrates and should be optimized for each specific reaction.

Table 1: Proposed Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Conditions | Notes |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |

| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond. |

| Catalyst Loading | 1-5 mol% Pd, Ligand:Pd ratio of 2:1 | Start with a higher loading (e.g., 3-5 mol%) and reduce upon successful coupling. |

| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl chlorides. |

| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, or THF | Anhydrous, degassed solvents are recommended. |

| Temperature | 90-120 °C | Higher temperatures are generally required for C-Cl bond activation. |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |

Table 2: Proposed Conditions for Buchwald-Hartwig Amination

| Parameter | Recommended Conditions | Notes |

| Palladium Precursor | Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂ | These are effective precatalysts for amination reactions. |

| Ligand | XPhos, RuPhos, or BrettPhos | The choice of ligand can depend on the nature of the amine (primary, secondary, hindered). |

| Catalyst Loading | 1-3 mol% Pd, Ligand:Pd ratio of 1.5:1 to 2:1 | Lower catalyst loadings are often achievable with highly active ligands. |

| Base | NaOt-Bu, KOt-Bu, or LiHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are required. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed solvents are crucial for reproducibility. |

| Temperature | 100-120 °C | Elevated temperatures are typically necessary. |

| Reaction Time | 12-24 hours | Monitor by appropriate chromatographic techniques. |

Table 3: Proposed Conditions for Sonogashira Coupling

| Parameter | Recommended Conditions | Notes |

| Palladium Precursor | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | These are standard and effective catalysts for Sonogashira reactions. |

| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle. |

| Ligand | PPh₃ (if not part of the precursor) | Additional phosphine ligand may be beneficial. |

| Catalyst Loading | 1-5 mol% Pd | Start with a moderate loading and optimize. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Amine base also often serves as the solvent or co-solvent. |

| Solvent | THF, DMF, or neat amine base | Anhydrous and degassed conditions are important. |

| Temperature | 60-100 °C | Milder conditions are often possible compared to Suzuki or Buchwald-Hartwig couplings. |

| Reaction Time | 4-12 hours | These reactions are often faster; monitor for completion. |

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These are starting-point procedures and may require optimization for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the Schlenk flask under a positive flow of inert gas.

-

Seal the flask with a septum, and evacuate and backfill with inert gas three times.

-

Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

-

This compound (1.0 equiv)

-

Secondary amine (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

RuPhos (3.0 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

-

Anhydrous, degassed toluene

Procedure:

-

In a glovebox or under a positive flow of inert gas, charge a reaction vessel with Pd₂(dba)₃, RuPhos, and NaOt-Bu.

-

Add this compound and the secondary amine.

-

Add the anhydrous, degassed toluene.

-

Seal the vessel and heat the mixture to 110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 12-24 hours).

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.[1]

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

PdCl₂(PPh₃)₂ (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed THF

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous, degassed THF and triethylamine (Et₃N can also be used as the solvent).

-

Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.

-

Add the terminal alkyne via syringe.

-

Heat the reaction to 70-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for 5-Chloro-3-ethoxy-2-methoxypyridine in Research and Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. 5-Chloro-3-ethoxy-2-methoxypyridine is a unique building block offering multiple points for chemical modification, making it a valuable intermediate in the synthesis of novel compounds for drug discovery. The chloro, ethoxy, and methoxy groups each impart distinct electronic and steric properties, enabling diverse chemical transformations and interactions with biological targets. Chloropyridines, in particular, are known intermediates in the synthesis of drugs targeting a range of conditions, including central nervous system disorders and infectious diseases[1].

These application notes provide a comprehensive overview of the potential experimental procedures involving this compound, including a proposed synthetic protocol based on established methodologies for analogous compounds, and its potential applications in drug development.

Synthetic Protocols

Proposed Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from procedures for similar etherifications of substituted pyridinols[1]. The key transformation is a Williamson ether synthesis to introduce the ethoxy group.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Materials:

| Reagent/Material | Purpose |

| 5-Chloro-2-methoxypyridin-3-ol | Starting material |

| Ethyl iodide or Diethyl sulfate | Ethylating agent |

| Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Base |

| Anhydrous Dimethylformamide (DMF) or Acetonitrile | Solvent |

| Ethyl acetate | Extraction solvent |

| Saturated sodium chloride solution (Brine) | Washing agent |

| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |

| Silica gel | Stationary phase for chromatography |

| Hexanes/Ethyl acetate mixture | Mobile phase for chromatography |

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-chloro-2-methoxypyridin-3-ol (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

-

Addition of Ethylating Agent: Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts and wash with water followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Quantitative Data for Analogous Reactions:

The following table summarizes typical reaction parameters for the synthesis of substituted pyridines based on literature for analogous compounds.

| Reaction Type | Starting Material Example | Reagents | Solvent | Temperature | Yield | Reference |

| Williamson Ether Synthesis | 5-Chloro-2,3-dihydroxypyridine | 2-Chloroethanol, K₂CO₃ | DMF | 70-110 °C | N/A | [1] |

| Diazotization and Hydrolysis | 2-Amino-3-chloro-5-fluoropyridine | NaNO₂, H₂SO₄ | Water | 0-5 °C, then warm | N/A | |

| Methoxylation | 3-Chloro-5-fluoropyridin-2(1H)-one | Iodomethane, Ag₂CO₃ or K₂CO₃ | Toluene | Room Temp/Heat | N/A |

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 5-position is a key functional group that can be readily modified through various cross-coupling reactions.

Workflow for Utilizing this compound in Drug Discovery:

Caption: Drug discovery workflow using a substituted pyridine scaffold.

Key Applications:

-

Scaffold for Library Synthesis: The chloro group can be substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the creation of a diverse library of compounds for high-throughput screening.

-

Fragment-Based Drug Discovery: The substituted pyridine core can serve as a starting fragment that can be grown or linked to other fragments to develop potent and selective inhibitors of biological targets.

-

Lead Optimization: The ethoxy and methoxy groups can be modified to improve the pharmacokinetic properties of a lead compound, such as solubility, metabolic stability, and cell permeability.

Signaling Pathway Analysis

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, substituted pyridine cores are present in many biologically active molecules that modulate the activity of various protein targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

The general approach to identifying the biological targets and signaling pathways affected by a novel compound derived from this scaffold would involve a series of in vitro and in cell-based assays.

Hypothetical Workflow for Target Identification and Pathway Analysis:

Caption: Workflow for identifying the biological target of a novel compound.

Conclusion

This compound represents a promising, albeit underexplored, building block for the development of novel chemical entities in drug discovery. The synthetic protocols and applications outlined here, based on established chemistry of related compounds, provide a framework for researchers to utilize this scaffold in their research programs. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Application Notes and Protocols: 5-Chloro-3-ethoxy-2-methoxypyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloro substituent at the 5-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions. The ethoxy and methoxy groups at the 3- and 2-positions, respectively, can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in crucial interactions with biological targets.

Potential Therapeutic Applications of 5-Chloro-3-ethoxy-2-methoxypyridine Derivatives

Derivatives of this compound are anticipated to be active against a range of biological targets. Based on the activities of structurally similar 2,3,5-trisubstituted pyridines, potential therapeutic areas include:

-

Oncology: As inhibitors of protein kinases such as Akt1 and Akt2, which are crucial in cell signaling pathways related to cancer cell growth and survival.[1]

-

Inflammatory Diseases: By modulating signaling pathways such as p38 MAPK, which are involved in the production of pro-inflammatory cytokines like IL-1β.

-

Neurodegenerative Diseases: Targeting enzymes and receptors implicated in the pathology of diseases like Alzheimer's.

-

Infectious Diseases: Serving as a scaffold for the development of new antibacterial and antiviral agents.

The following table summarizes the biological activities of representative 2,3,5-trisubstituted pyridine derivatives, illustrating the potential of this compound class.

| Compound/Scaffold | Biological Target/Activity | IC50/EC50 | Therapeutic Area |

| 2,3,5-Trisubstituted Pyridine | Akt1/Akt2 dual inhibitor | Not Specified | Oncology |

| Trisubstituted Pyrimidines/Pyridines | Calcium-Sensing Receptor (CaSR) antagonist | Not Specified | Osteoporosis |

| 2-Arylpyridines | Not Specified | Modest to good yields | General Pharmaceutical Synthesis |

| 2,6-Disubstituted Imidazo[4,5-b]pyridines | Antiproliferative activity | 1.45–4.25 μM | Oncology |

Experimental Protocols

The primary synthetic utility of this compound lies in the functionalization of the C5 position via cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for this purpose.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-ethoxy-2-methoxypyridine.

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow using this compound.

Hypothetical Signaling Pathway

The following diagram depicts a hypothetical signaling pathway that could be targeted by derivatives of this compound, such as Akt inhibitors in an oncology setting.

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling of 3-chloro-5-fluoro-2-methoxypyridine with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] 3-chloro-5-fluoro-2-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The targeted functionalization of its C-3 position via Suzuki coupling allows for the introduction of a diverse array of aryl and heteroaryl substituents, paving the way for the synthesis of novel compounds with potential therapeutic activities and unique material properties.[2]

The reactivity of 3-chloro-5-fluoro-2-methoxypyridine in Suzuki coupling is influenced by the electronic properties of its substituents. The electron-donating 2-methoxy group can decrease the reactivity of the C-3 chlorine atom towards oxidative addition to the palladium catalyst, a critical step in the catalytic cycle. Consequently, the selection of an appropriate catalytic system, including the palladium source, ligand, and base, is crucial for achieving high yields and reaction efficiency.[2]

These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling of 3-chloro-5-fluoro-2-methoxypyridine with a variety of boronic acids. Due to the limited specific literature for this exact substrate, the presented protocols are based on established methods for structurally similar and electronically-rich chloropyridines.[2]

Data Presentation: Representative Suzuki Coupling Reactions of Analogous Chloropyridines

Due to a lack of specific quantitative data for the Suzuki coupling of 3-chloro-5-fluoro-2-methoxypyridine with a range of boronic acids in the public domain, the following table summarizes results for the coupling of analogous chloropyridine substrates. This data is intended to provide a general indication of expected yields and the influence of boronic acid electronics.

| Entry | Chloropyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 95 |

| 2 | 2,3,5-trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 96 |

| 3 | 2,3,5-trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 98 |

| 4 | 2,3,5-trichloropyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 92 |

| 5 | 2,3,5-trichloropyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 90 |

| 6 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 71 |

| 7 | 2,4-Dichloropyrimidine | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 45 |

| 8 | 2,4-Dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 74 |

Experimental Protocols

The following are two detailed protocols for the Suzuki coupling of 3-chloro-5-fluoro-2-methoxypyridine with arylboronic acids, employing different phosphine ligands which are known to be effective for challenging cross-coupling reactions.

Protocol 1: General Procedure Utilizing SPhos Ligand

This protocol is adapted for challenging chloropyridines and employs a bulky, electron-rich phosphine ligand.[2]

Materials:

-

3-chloro-5-fluoro-2-methoxypyridine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[2]

-

Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]

-

Place the vial in a preheated oil bath or heating block at 100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-2-methoxypyridine.

Protocol 2: General Procedure Utilizing XPhos Ligand

This protocol offers an alternative catalytic system, which can be effective for different boronic acid coupling partners.[2]

Materials:

-

3-chloro-5-fluoro-2-methoxypyridine

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (glovebox is recommended)

Procedure:

-

Inside a glovebox, combine 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[2]

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a preheated oil bath or heating block at 110 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water (10 mL) and brine (10 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-2-methoxypyridine.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling of 3-chloro-5-fluoro-2-methoxypyridine.